molecular formula C12H13ClN2O B8326520 3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one

3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one

Cat. No. B8326520
M. Wt: 236.70 g/mol
InChI Key: LVFPVHCIIFKBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C12H13ClN2O/c1-2-7-15-12(16)8-11(14-15)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

LVFPVHCIIFKBKR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 0.22 g (5.5 mmol) of 60% oily sodium hydride in 10 ml of anhydrous dimethylformamide was added dropwise a solution of 1.0 g (4.5 mmol) of 3-(4-chlorophenyl)-4, 5-dihydropyrazol-5-one in dimethylformamide (5 ml) at 0° C. After 30 minutes of stirring at room temperature, 0.83 g (6.7 mmol) of 1-bromopropane was added dropwise and stirring was continued for another 2 hours. To the reaction solution was added 50 ml of diethyl ether and 50 ml of water, and vigorously agitated. The resulting solution was separated, and the aqueous layer was extracted twice with 50 ml of diethyl ether. The organic layer was combined and washed successively with water and saturated brine solution, and dried over anhydrous sodium sulfate. Then the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1 (v/v)) to give 1.1 g of the object compound as a colorless oil (yield 92%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

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